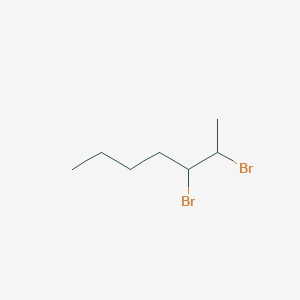

2,3-Dibromoheptane

Descripción

2,3-Dibromoheptane (C₇H₁₄Br₂) is a vicinal dibromoalkane characterized by bromine atoms on adjacent carbon atoms (C2 and C3) of a seven-carbon chain. This structural arrangement imparts distinct physicochemical properties, including a dipole moment of 5.1 D and a density of 2.15 g/cm³ at 25°C, as reported in experimental datasets . The compound’s reactivity is influenced by steric hindrance and electronic effects due to the proximity of bromine atoms, making it a candidate for elimination reactions (e.g., dehydrohalogenation) or nucleophilic substitutions in synthetic chemistry. However, its thermochemical data, such as heat of formation, remain less studied compared to other dibromoheptanes like 1,2-dibromoheptane .

Propiedades

Número CAS |

21266-88-6 |

|---|---|

Fórmula molecular |

C7H14Br2 |

Peso molecular |

257.99 g/mol |

Nombre IUPAC |

2,3-dibromoheptane |

InChI |

InChI=1S/C7H14Br2/c1-3-4-5-7(9)6(2)8/h6-7H,3-5H2,1-2H3 |

Clave InChI |

JEFHWRMJALOCDT-UHFFFAOYSA-N |

SMILES canónico |

CCCCC(C(C)Br)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,3-Dibromoheptane can be synthesized through the bromination of heptene. The reaction typically involves the addition of bromine (Br2) to the double bond of heptene in the presence of a solvent like dichloromethane. The reaction conditions are usually mild, and the process is relatively straightforward .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dibromoheptane undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.

Elimination Reactions: Heating this compound with a strong base can lead to the formation of alkenes through the elimination of hydrogen bromide (HBr).

Reduction Reactions: The compound can be reduced to heptane by using reducing agents like zinc in acetic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.

Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.

Reduction: Zinc in acetic acid or catalytic hydrogenation can be used.

Major Products

Substitution: Products include alcohols, ethers, or other substituted heptanes.

Elimination: The major product is heptene.

Reduction: The major product is heptane.

Aplicaciones Científicas De Investigación

2,3-Dibromoheptane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving the modification of biological molecules.

Medicine: Research into its potential use in drug development is ongoing.

Industry: It is used in the production of flame retardants and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2,3-Dibromoheptane in chemical reactions involves the cleavage of the carbon-bromine bonds. In substitution reactions, nucleophiles attack the carbon atoms bonded to bromine, leading to the formation of new bonds. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of HBr .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physicochemical Properties

The position of bromine atoms in dibromoheptane isomers significantly alters their properties. Key comparisons include:

- Dipole Moments : Vicinal isomers (2,3- and 3,4-dibromoheptane) exhibit higher dipole moments due to stronger electron-withdrawing effects from adjacent bromine atoms. The 2,3-isomer’s dipole (5.1 D) surpasses even 1,2-dibromoheptane (3.8 D), highlighting the role of Br proximity .

- Density : Vicinal isomers (2,3- and 3,4-) share identical densities (2.15 g/cm³), likely due to similar molecular packing, whereas the terminal 1,2-isomer has a lower density (1.78 g/cm³) .

Broader Context with Other Dibromoalkanes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.